N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-1-(phenylcarbonyl)piperidine-4-carbohydrazide
Description
1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a benzoyl group, a piperidine ring, and a dihydroxyphenyl ethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-benzoyl-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-14(18-8-7-17(25)13-19(18)26)22-23-20(27)15-9-11-24(12-10-15)21(28)16-5-3-2-4-6-16/h2-8,13,15,25-26H,9-12H2,1H3,(H,23,27)/b22-14+ |
InChI Key |
CRZVJKVFRXKKBQ-HYARGMPZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2)/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
CC(=NNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between benzoyl hydrazine and 2,4-dihydroxyacetophenone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s dihydroxyphenyl group can participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid Hydrazide: Known for its use in tuberculosis treatment.
Benzimidazole Derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
1-BENZOYL-N’-[(1E)-1-(2,4-DIHYDROXYPHENYL)ETHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoyl group, piperidine ring, and dihydroxyphenyl moiety sets it apart from other hydrazides and related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
